

# Structure-activity relationship of Caffeic Acid Phenethyl Ester analogs

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## Compound of Interest

Compound Name: Caffeic Acid Phenethyl Ester

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An In-depth Technical Guide on the Structure-Activity Relationship of **Caffeic Acid Phenethyl Ester** (CAPE) Analogs

## Introduction

**Caffeic acid phenethyl ester** (CAPE) is a polyphenolic compound originally isolated from honeybee propolis, a resinous substance used in traditional medicine for centuries.<sup>[1]</sup> CAPE has garnered significant scientific interest due to its broad spectrum of biological and pharmacological activities, including potent antioxidant, anti-inflammatory, immunomodulatory, antiviral, and anticancer properties.<sup>[1][2][3]</sup> Its well-defined chemical structure and diverse bioactivities make it an excellent lead compound for the design and synthesis of new therapeutic agents.

The core structure of CAPE consists of a caffeoyl moiety linked via an ester bond to a phenethyl group. Structure-activity relationship (SAR) studies, which involve the systematic modification of this scaffold, are crucial for understanding the molecular basis of its actions and for developing analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a detailed analysis of the SAR of CAPE analogs, summarizes quantitative data, outlines key experimental protocols, and visualizes the critical signaling pathways involved in their mechanism of action.

## Core Structure and Key Moieties for SAR Analysis

The structure of CAPE can be dissected into three key regions, each offering opportunities for chemical modification to probe and enhance biological activity:

- **The Caffeoyl Moiety:** This consists of a catechol ring (3,4-dihydroxybenzene) attached to an acrylic acid scaffold. The two phenolic hydroxyl groups are critical for its antioxidant and radical scavenging properties.<sup>[1][4]</sup>
- **The Ester Linkage:** This functional group connects the caffeoyl and phenethyl moieties. Its replacement or modification can significantly impact metabolic stability and biological activity.
- **The Phenethyl Moiety:** The aromatic ring of the phenethyl group provides a site for various substitutions, influencing lipophilicity and interaction with biological targets.

## Structure-Activity Relationship (SAR) Analysis

### Modifications to the Caffeoyl Moiety

The catechol ring of the caffeoyl group is a primary determinant of CAPE's antioxidant activity.

- **Phenolic Hydroxyl Groups:** The two phenolic hydroxyl groups are excellent hydrogen atom donors, enabling them to react with and neutralize free radicals.<sup>[4]</sup> This radical scavenging ability is central to CAPE's antioxidant and anti-inflammatory effects.
- **Ring Substituents:** Adding electron-withdrawing substituents to the catechol ring can, in some cases, enhance biological activity.<sup>[4]</sup>
- **Analogues of the Cinnamic Acid Scaffold:** Replacing the caffeic acid portion with a structurally similar one, such as ferulic acid (which has one hydroxyl and one methoxy group on the ring), generally leads to a significant loss of inhibitory activity against enzymes like 5-lipoxygenase (5-LOX).<sup>[5]</sup> This highlights the importance of the 3,4-dihydroxy substitution pattern.

### Modifications to the Linker Region

The ester linkage is susceptible to hydrolysis by esterases in vivo, which can limit CAPE's bioavailability.<sup>[6]</sup> Therefore, modifying this linker is a key strategy in analog design.

- **Amide Linkage (CAPA):** Replacing the ester with a more metabolically stable amide bond yields Caffeic Acid Phenethyl Amide (CAPA). However, this modification often results in significantly lower anticancer activity compared to CAPE, suggesting the ester oxygen may play a role in target binding or cellular uptake.[\[7\]](#)[\[8\]](#)
- **Altered Linker Flexibility:** Introducing more rigid (propargyl) or flexible (allyl) linkers between the caffeoyl and aryl moieties has been explored to probe the effects on 5-LOX inhibition.[\[5\]](#)[\[9\]](#)
- **Ether Linkage:** Caffeoyl analogs connected by an ether linkage have demonstrated potent 5-LOX inhibition, with some compounds being approximately 16-fold more potent than the drug Zileuton.[\[9\]](#)

## Modifications to the Phenethyl Moiety

The phenethyl group contributes to the molecule's lipophilicity and can be modified to fine-tune its properties.

- **Aryl Substitutions:** Adding various substituents to the phenethyl ring can modulate the molecule's electronic properties and steric bulk, influencing its interaction with target proteins.
- **Ring Replacement:** The identity of the aromatic ring is crucial for specific activities. For instance, replacing the benzene ring with a naphthalene ring was found to abolish the inhibitory activity of CAPE against HIV integrase, indicating a specific structural requirement for this target.[\[10\]](#)

## Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various CAPE analogs across different biological assays.

Table 1: Anti-inflammatory and Antioxidant Activity of CAPE Analogs

Compound/Analog	Target/Assay	IC50 Value	Reference
CAPE (3)	5-LOX Inhibition (PMNL)	~1.5 $\mu$ M	[9]
Zileuton	5-LOX Inhibition (PMNL)	~3.0 $\mu$ M	[9]
Ester Dimer (4i)	5-LOX Inhibition (PMNL)	0.36 $\mu$ M	[9]
Ester Dimer (5i)	5-LOX Inhibition (PMNL)	0.43 $\mu$ M	[9]
Caffeoyl Ether (7a-b)	5-LOX Inhibition (PMNL)	0.18 $\mu$ M	[9]
General Tested Analogs	Radical Scavenging	10-30 $\mu$ M	[9]
CAPE	DPPH Radical Scavenging	16.5 $\mu$ M	[8]
Analog 17	DPPH Radical Scavenging	18.5 $\mu$ M	[8]
Compound 3k	DPPH Radical Scavenging	18.6 $\mu$ M	[4]

| Compound 5a | DPPH Radical Scavenging | 67.85  $\mu$ M |[4] |

Table 2: Anticancer Activity of CAPE Analogs

Compound/Analog	Cell Line	IC50 Value	Reference
<b>CAPE</b>	<b>HeLa (Cervical Cancer)</b>	<b>32 <math>\mu</math>M</b>	<b>[8]</b>
CAPA	HeLa (Cervical Cancer)	112 $\mu$ M	[8]
CAPA Analog (3f)	HeLa (Cervical Cancer)	63 $\mu$ M	[8]
CAPA	BE(2)-C (Neuroblastoma)	12 $\mu$ M	[8]
CAPE	BE(2)-C (Neuroblastoma)	>100 $\mu$ M	[8]
Capsazepine Analog (29)	HeLa (Cervical Cancer)	< 5 $\mu$ M	[11]
Capsazepine Analog (29)	HSC-3 (Oral Squamous)	1-2.5 $\mu$ M	[11]

| Capsazepine Analog (29) | PC-3 (Prostate Cancer) | 1-2.5  $\mu$ M |[11] |

Table 3: Antimicrobial Activity of CAPE Analogs

Compound/Analog	Microbe	MIC (μM)	MBC (μM)	Reference
Caffeamide (36M)	S. aureus	100	200	[6]
Caffeamide (36M)	MRSA	200	200	[6]
Caffeamide (36M)	A. actinomycetemcomitans	400	400	[6]
Caffeamide (36M)	S. mutans	400	400	[6]

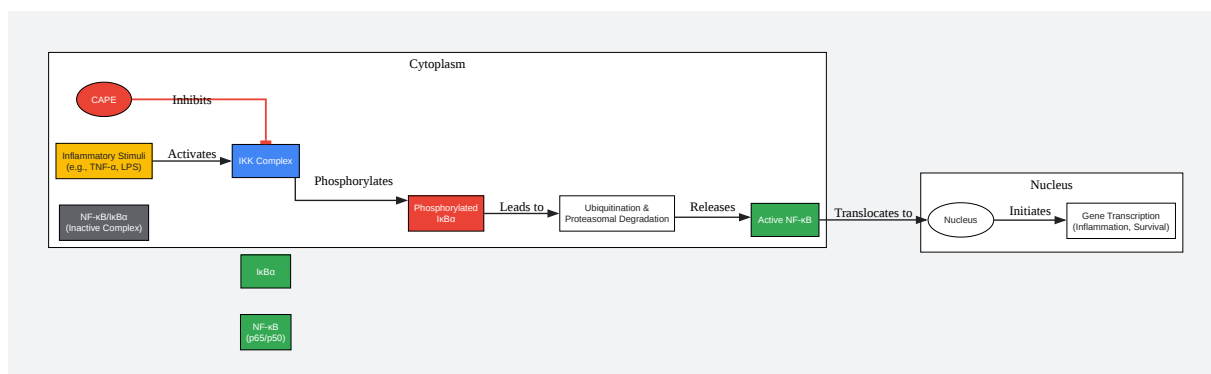
| Caffeamide (26G) | All tested microbes | >400 | >400 [[6] |

## Signaling Pathways and Mechanisms of Action

CAPE and its analogs exert their effects by modulating multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

### NF-κB Signaling Pathway

CAPE is a potent and specific inhibitor of the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of genes involved in inflammation, immunity, and cell survival.[2][3][12] By preventing the translocation of NF-κB into the nucleus, CAPE suppresses the expression of pro-inflammatory cytokines and other downstream targets. This is considered a primary mechanism for its anti-inflammatory and anticancer activities.[3]

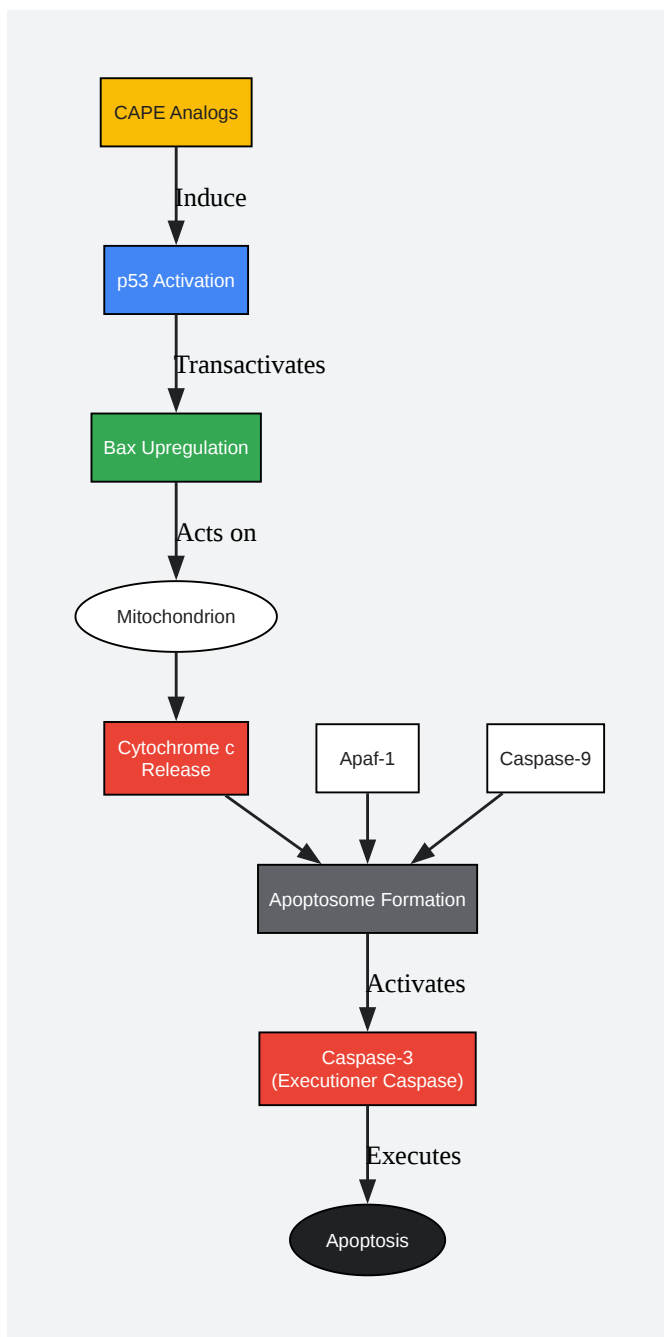


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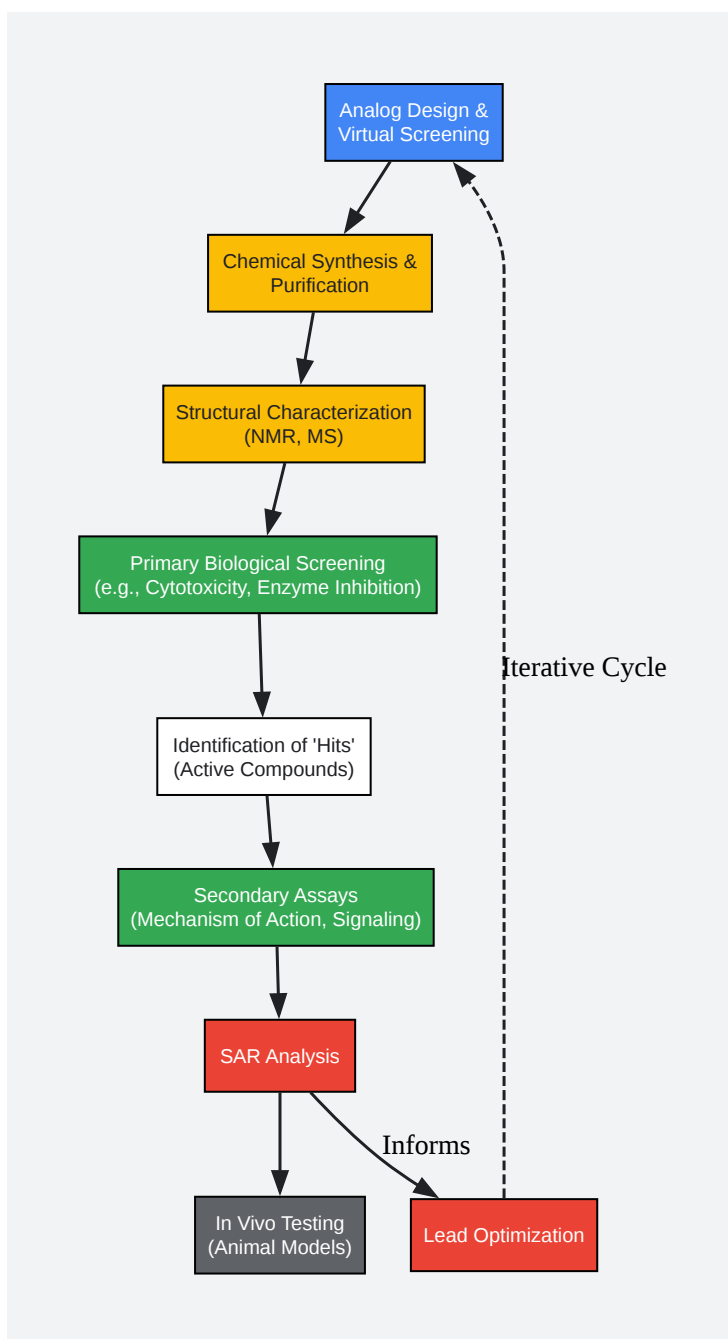
### CAPE's Inhibition of the NF-κB Signaling Pathway

## p53-Mediated Apoptosis

CAPE and several of its analogs can trigger cancer cell death by activating the p53 tumor suppressor pathway.[2][13] Activation of p53 leads to a caspase-dependent apoptotic cascade. Interestingly, some analogs have shown the ability to induce apoptosis even in cancer cells with mutated, non-functional p53, indicating they can engage p53-independent cell death pathways, which is a significant advantage for cancer therapy.[2][7]







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